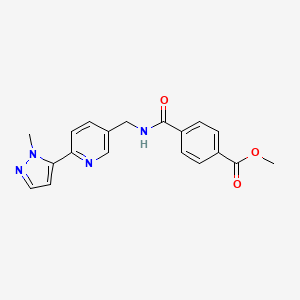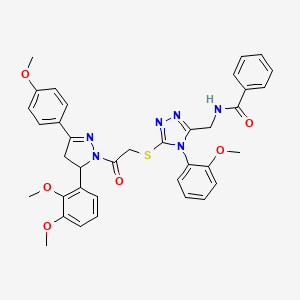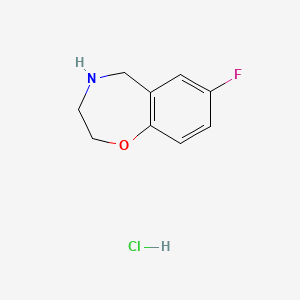![molecular formula C25H25N3O3S2 B2465397 N-[2-(1H-indol-3-yl)ethyl]-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide CAS No. 900135-15-1](/img/structure/B2465397.png)
N-[2-(1H-indol-3-yl)ethyl]-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains an indole group (based on the “1H-indol-3-yl” fragment) and a thiazolidine group (based on the “thiazolidin-3-yl” fragment). Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiazolidine is a heterocyclic compound that contains sulfur and nitrogen .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures have been synthesized through various methods. For example, a compound with an indole group and a propanamide group was synthesized by reacting tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent .Applications De Recherche Scientifique
Antitumor Activity
Research indicates that compounds similar to N-[2-(1H-indol-3-yl)ethyl]-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide demonstrate moderate antitumor activity against various malignant tumor cells. Notably, UO31 renal cancer cells were highly sensitive to these compounds (Horishny & Matiychuk, 2020).
Urease Inhibition
A study involving the synthesis and evaluation of similar indole-based compounds reported potent inhibitory effects against the urease enzyme, indicating potential therapeutic applications. The compounds exhibited competitive inhibition with low Ki values, suggesting their effectiveness in inhibiting urease activity (Nazir et al., 2018).
Antifungal Properties
Some derivatives of this compound class were evaluated for their antifungal effects. While most showed no significant activity, certain compounds were effective against various Candida species and Trichosporon asahii, indicating potential for antifungal applications (Doležel et al., 2009).
Aldose and Aldehyde Reductase Inhibition
Derivatives of this compound have been investigated for their potential in treating diabetic complications. They showed inhibitory activity against aldose and aldehyde reductase, enzymes implicated in diabetic complications, suggesting their therapeutic potential (Bacha et al., 2021).
Antimicrobial Effects
Research on structurally related compounds has demonstrated significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole. This suggests potential applications in treating microbial infections (Helal et al., 2013).
Mécanisme D'action
Target of Action
STL036162, also known as N-[2-(1H-indol-3-yl)ethyl]-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide, primarily targets the β-catenin pathway . β-catenin plays several crucial roles in cancer, including driving oncogenesis via cell proliferation, survival, and metabolic reprogramming of cancer cells, and enhancing immune-desertification of the tumor immune microenvironment .
Mode of Action
STL036162 is a clinical stage cell-penetrating peptide antagonist of the interaction of β-catenin with its co-activator BCL9 . It selectively impairs a subset of Wnt target genes and demonstrates potent anti-tumor activity against Wnt-driven tumors in vivo .
Biochemical Pathways
The compound’s action on the β-catenin pathway affects downstream effects such as the activation of the tumor immune microenvironment (TIME) and the stimulation of anti-tumor immune responses . STL036162 exposure results in macrophage repolarization towards an immune-active M1 program, both in vitro and in vivo, and increases T-cell activation in co-culture assays .
Result of Action
The molecular and cellular effects of STL036162’s action include marked repolarization of human peripheral blood mononuclear cells (hPBMCs)-derived M2 macrophages to the M1 identity in vitro, as shown by increased CD80 and decreased CD163 staining . Increasing concentration of STL036162 in co-cultures of M2 cells with CD8+ T cells induced up to a three-fold increase in IFN-γ expressing cells relative to controls .
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-31-19-10-8-17(9-11-19)15-22-24(30)28(25(32)33-22)14-4-7-23(29)26-13-12-18-16-27-21-6-3-2-5-20(18)21/h2-3,5-6,8-11,15-16,27H,4,7,12-14H2,1H3,(H,26,29)/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHAEWGHECWVNN-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

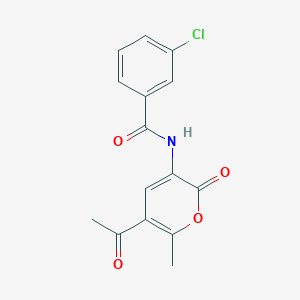
![2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2465319.png)


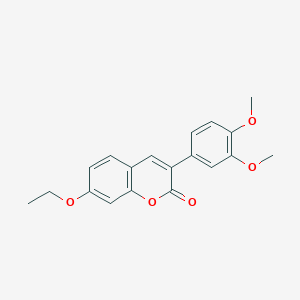
![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2465324.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2465327.png)
![3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2465328.png)

